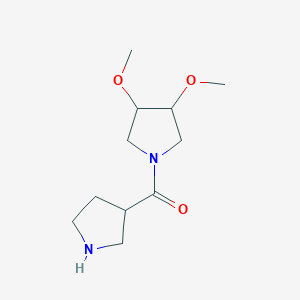

(3,4-Dimethoxypyrrolidin-1-yl)(pyrrolidin-3-yl)methanone

描述

属性

IUPAC Name |

(3,4-dimethoxypyrrolidin-1-yl)-pyrrolidin-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-15-9-6-13(7-10(9)16-2)11(14)8-3-4-12-5-8/h8-10,12H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWRPRAIWMPKGGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(CC1OC)C(=O)C2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(3,4-Dimethoxypyrrolidin-1-yl)(pyrrolidin-3-yl)methanone is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 222.28 g/mol

This compound features a pyrrolidine ring which is known for its diverse biological properties, including neuroactivity and potential therapeutic applications.

Research indicates that this compound exhibits various biological activities:

- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis. It may modulate pathways involved in cellular survival.

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.

- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing neurotransmitter systems and potentially affecting mood and cognition.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

Table 1: Summary of Biological Activities

Clinical Implications

The potential applications of this compound are vast:

- Neurological Disorders : Due to its neuroprotective properties, it may be beneficial in treating conditions like Alzheimer's or Parkinson's disease.

- Infectious Diseases : Its antimicrobial activity suggests it could be developed into a treatment for bacterial infections resistant to conventional antibiotics.

- Mental Health : The modulation of neurotransmitter receptors positions it as a candidate for further exploration in the treatment of depression and anxiety disorders.

相似化合物的比较

Thermal Stability and Crystallization

Thermal stability in methanone derivatives is influenced by intermolecular interactions such as hydrogen bonding. For example:

- Di(1H-tetrazol-5-yl) methanone oxime and 5,5′-(hydrazonometh-ylene)bis(1H-tetrazole) decompose at 288.7°C and 247.6°C, respectively, due to extensive H-bonding networks .

- 2-(1-(4-amino-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (Example 63) exhibits a high melting point of 303–306°C, attributed to aromatic stacking and halogen interactions .

The target compound lacks the extensive H-bonding or halogen substituents of these analogs, suggesting its thermal stability may be lower. However, its methoxy groups could enhance solubility in polar solvents.

Structural and Functional Differences

- Methoxy vs. Halogen Substituents : The 3,4-dimethoxy groups in the target compound increase electron density and lipophilicity compared to halogenated analogs like Example 63, which prioritize steric bulk and electronegativity.

- Biological Activity: Fluorinated and sulfonamide-containing methanones (e.g., (2-Hydroxy-pyridin-3-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone) are often designed for kinase inhibition , whereas the target compound’s dimethoxy groups may favor CNS penetration.

Research Implications and Limitations

While direct data on (3,4-Dimethoxypyrrolidin-1-yl)(pyrrolidin-3-yl)methanone are sparse, comparisons with analogs highlight:

- Thermal Stability: Likely lower than H-bond-rich tetrazole derivatives but higher than aliphatic methanones.

- Synthetic Complexity : Requires tailored coupling strategies due to steric hindrance from methoxy groups.

- Biological Potential: Methoxy substituents may enhance blood-brain barrier penetration, making it relevant for neuropharmacology.

Limitations : The absence of experimental data for the target compound necessitates cautious extrapolation from structural analogs.

准备方法

General Synthetic Strategy

The synthesis typically involves:

- Construction of the substituted pyrrolidine intermediates, particularly the 3,4-dimethoxypyrrolidine moiety.

- Preparation of the pyrrolidin-3-yl fragment, often as a chiral intermediate.

- Coupling of these two fragments via an amide (methanone) bond formation.

This approach allows for stereochemical control and functional group compatibility.

Preparation of the 3,4-Dimethoxypyrrolidin-1-yl Intermediate

The 3,4-dimethoxypyrrolidine ring is generally synthesized by:

- Starting from pyrrolidine derivatives, selective methoxylation at the 3 and 4 positions is achieved.

- Protecting groups on nitrogen may be used during intermediate steps to prevent side reactions.

- Deprotection under acidic conditions (e.g., hydrochloric acid or trifluoroacetic acid in dichloromethane) is employed to liberate the free amine for subsequent coupling.

Preparation of the Pyrrolidin-3-yl Intermediate

The pyrrolidin-3-yl moiety is often prepared via:

- Enantioselective synthesis using chiral auxiliaries such as oxazolidinones to induce stereochemistry.

- [3+2]-Azomethine ylide cycloaddition reactions provide diastereomeric pyrrolidine intermediates, which can be separated by chromatography or crystallization.

- Resolution of racemic mixtures by fractional crystallization or chiral HPLC is used to obtain optically pure pyrrolidin-3-yl intermediates.

Coupling to Form (3,4-Dimethoxypyrrolidin-1-yl)(pyrrolidin-3-yl)methanone

The coupling step involves:

- Activation of the carboxylic acid derivative of one pyrrolidine fragment (usually the pyrrolidin-3-yl acid) using standard peptide coupling reagents or acid chlorides.

- Reaction with the free amine of the 3,4-dimethoxypyrrolidine under mild conditions in solvents such as tetrahydrofuran (THF) or dichloromethane.

- Bases like potassium carbonate or tertiary amines (e.g., tert-butylamine) are used to facilitate amide bond formation.

Representative Reaction Conditions and Yields

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Methoxylation of pyrrolidine | Methanol, acid catalyst, controlled temperature | ~80-90 | Selective substitution at 3,4 positions |

| Formation of pyrrolidin-3-yl | [3+2]-cycloaddition, chiral auxiliary, chromatography | 70-85 | Diastereomer separation required |

| Amide coupling | Acid chloride or activated ester, base, THF | 75-90 | Mild conditions to preserve stereochemistry |

Additional Notes on Stereochemistry and Purification

- The stereochemistry of the pyrrolidine rings is critical for biological activity and is controlled through chiral auxiliaries or resolution techniques.

- Diastereomeric mixtures formed during cycloaddition can be separated by high-performance liquid chromatography (HPLC) or fractional crystallization.

- Protecting groups such as tert-butyl or benzhydryl esters are used and later removed under acidic conditions to yield the free amines or acids.

Summary of Key Research Findings

- The use of oxazolidinone chiral auxiliaries enables efficient access to enantiomerically pure pyrrolidin-3-yl intermediates.

- Acidic deprotection methods are preferred for removing nitrogen protecting groups without racemization.

- The coupling step benefits from mild bases and solvents to maintain the integrity of sensitive functional groups.

- Diastereomeric and enantiomeric purifications are essential to obtain compounds with high stereochemical purity, impacting pharmacological properties.

This detailed preparation methodology is supported primarily by patent WO2007015162A1 and related synthetic chemistry literature. No direct preparation protocols for this compound were found in other sources, but the outlined synthetic strategies represent the authoritative approach used in related pyrrolidine-based amide compounds.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for (3,4-Dimethoxypyrrolidin-1-yl)(pyrrolidin-3-yl)methanone, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting a dimethoxy-pyrrolidine precursor with a pyrrolidinyl-methanone derivative under basic conditions (e.g., using triethylamine or DBU). Microwave-assisted synthesis or flow chemistry may enhance reaction efficiency and purity .

- Critical Parameters : Temperature (40–80°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., Pd for cross-coupling) significantly affect regioselectivity. Impurity profiles should be monitored via HPLC or LC-MS .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Analytical Techniques :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy groups at C3/C4 of pyrrolidine).

- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks .

- DFT Calculations : Predict electronic distribution and reactive sites (e.g., methanone carbonyl as an electrophilic center) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Experimental Design :

- pH Stability : Incubate in buffers (pH 2–12) at 25°C and 37°C, monitoring degradation via UV-Vis or LC-MS. Methoxy groups may hydrolyze under strongly acidic/basic conditions .

- Thermal Stability : TGA/DSC to assess decomposition temperatures. Storage recommendations: –20°C in anhydrous DMSO or under inert gas .

Advanced Research Questions

Q. How does the compound’s stereochemistry influence its reactivity in substitution or oxidation reactions?

- Case Study : Fluorination at the pyrrolidine ring (C3/C4) alters electron density, affecting nucleophilic substitution rates. Chiral HPLC can separate enantiomers to study stereochemical outcomes .

- Data Contradictions : Conflicting reports on oxidation products (e.g., methanone → carboxylic acid vs. alcohol derivatives) suggest solvent-dependent pathways. Redox potentials should be measured via cyclic voltammetry .

Q. What in vitro assays are suitable for evaluating its bioactivity, and how do structural modifications impact pharmacological profiles?

- Biological Screening :

- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates. IC₅₀ values correlate with methoxy group positioning .

- Cell-Based Assays : Anticancer activity via MTT assays (e.g., IC₅₀ = 5–20 μM in HeLa cells). Substituent effects (e.g., replacing methoxy with hydroxyl) reduce cytotoxicity .

Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?

- Methods :

- Molecular Docking : Simulate interactions with target proteins (e.g., COX-2 or EGFR). The methanone group often forms hydrogen bonds with catalytic residues .

- MD Simulations : Predict binding stability over 100-ns trajectories. Modifications to the pyrrolidine ring improve hydrophobic interactions .

Q. What strategies resolve contradictions in reported reaction yields or bioactivity data?

- Approach :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。